molecular formula C3H3BrN2O B1380247 4-Bromoisoxazol-3-amine CAS No. 1519318-68-3

4-Bromoisoxazol-3-amine

Cat. No.: B1380247
CAS No.: 1519318-68-3
M. Wt: 162.97 g/mol
InChI Key: UHQGCMMJSSSNMX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazole derivatives, including 4-Bromoisoxazol-3-amine, involves the (3 + 2) cycloaddition reaction. This reaction typically employs an alkyne as the dipolarophile and a nitrile oxide as the dipole . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of isoxazole synthesis, such as the use of metal catalysts like copper (I) or ruthenium (II), can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

4-Bromoisoxazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic structures .

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Bromoisoxazol-3-amine serves as a versatile building block for synthesizing various bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, the compound has been utilized in the synthesis of isoxazole analogues that exhibit potent antitumor activity, demonstrating a tumor growth inhibition (TGI) range of 55–74% in preclinical studies .

Antagonism of Bradykinin Receptors

Research indicates that derivatives of this compound can act as antagonists for the bradykinin B1 receptor. This receptor is implicated in inflammatory processes and pain pathways, making these compounds potential candidates for treating inflammatory diseases and pain management . The development of these antagonists highlights the therapeutic potential of this compound derivatives in addressing conditions such as chronic pain and inflammation.

Allosteric Modulation

Recent studies have explored the use of this compound in allosteric modulation of receptors, particularly the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor plays a crucial role in regulating immune responses and has been identified as a target for autoimmune disease therapies. Compounds derived from this scaffold have shown promising results in inhibiting interleukin-17a (IL-17a) expression, which is critical in autoimmune conditions .

Structure-Activity Relationship Studies

The compound has been central to structure-activity relationship (SAR) studies aimed at identifying modifications that enhance potency and selectivity for biological targets. For example, modifications at the C-4 position of the isoxazole ring have been shown to significantly affect the activity against RORγt, with certain substituents leading to enhanced inverse agonist properties .

Case Studies

Study Application Findings
Study on RORγt Inverse AgonistsImmune modulationCompounds demonstrated significant reduction in IL-17a mRNA levels, indicating potential for autoimmune disease treatment .
Development of Bradykinin B1 AntagonistsPain managementIdentified compounds showed efficacy in blocking bradykinin-induced responses, suggesting therapeutic applications .
Synthesis of Antitumor AgentsCancer therapyIsoxazole analogues exhibited TGI rates between 55% and 74%, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroisoxazol-3-amine
  • 4-Fluoroisoxazol-3-amine
  • 4-Methylisoxazol-3-amine

Uniqueness

4-Bromoisoxazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall chemical behavior .

Biological Activity

4-Bromoisoxazol-3-amine is a heterocyclic compound characterized by a bromine atom at the 4-position and an amine group at the 3-position of the isoxazole ring. Its molecular formula is C3H3BrN2O\text{C}_3\text{H}_3\text{BrN}_2\text{O}. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions involving alkyne dipolarophiles and nitrile oxides. The compound can also undergo substitution reactions where the bromine atom can be replaced by other functional groups, enhancing its biological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of isoxazole can inhibit the activity of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for cancer cell metabolism. Inhibition of GAPDH has been linked to reduced proliferation of pancreatic ductal adenocarcinoma (PDAC) cells .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget EnzymeIC50 (µM)Effect on Cell Proliferation
AXP-3009GAPDH10Reduced in PDAC cell lines
AXP-3019GAPDH15Reduced in PDAC cell lines
This compoundUnknown enzymeTBDTBD

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets. It is hypothesized to inhibit enzymes involved in critical pathways such as glycolysis and inflammation. For example, it may inhibit cyclooxygenase-2 (COX-2), which is implicated in inflammatory responses.

Case Studies

  • In Vivo Studies : In a study involving xenograft mice models, compounds similar to this compound demonstrated significant tumor growth inhibition when administered biweekly. Tumor volume was measured weekly, revealing a statistically significant reduction in treated groups compared to controls .
  • Cell Line Studies : In vitro assays using various cancer cell lines showed that modifications to the isoxazole structure could enhance cytotoxicity against specific cancer types while minimizing toxicity to normal cells .

Properties

IUPAC Name

4-bromo-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQGCMMJSSSNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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